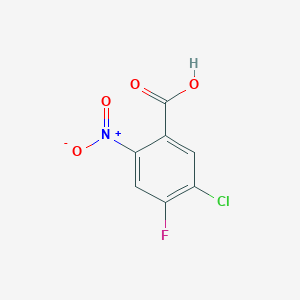![molecular formula C12H24N2O2 B6153817 tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate CAS No. 937166-84-2](/img/no-structure.png)
tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of palladium-catalyzed coupling reactions. For example, tert-butyl carbamate can be reacted with an aryl bromide in the presence of a palladium catalyst to form N-Boc-protected anilines . The reaction conditions often include room temperature and the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted carbamates .
Applications De Recherche Scientifique
tert-Butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The pathways involved in its mechanism of action include the modulation of enzyme activity and the regulation of protein-ligand interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the pyrrolidine ring.
tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate: Contains a phenyl group instead of the propan-2-yl group.
tert-Butyl ®-(1-(3-methylbutanoyl)pyrrolidin-3-yl)carbamate: Contains a different substituent on the pyrrolidine ring.
Uniqueness
tert-Butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[1-(propan-2-yl)pyrrolidin-3-yl]carbamate involves the reaction of tert-butyl chloroformate with N-[1-(propan-2-yl)pyrrolidin-3-yl]amine in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl chloroformate", "N-[1-(propan-2-yl)pyrrolidin-3-yl]amine", "base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Add N-[1-(propan-2-yl)pyrrolidin-3-yl]amine to a solution of tert-butyl chloroformate in anhydrous dichloromethane.", "Step 2: Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] } | |
Numéro CAS |
937166-84-2 |
Formule moléculaire |
C12H24N2O2 |
Poids moléculaire |
228.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



